3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine

Catalog No.
S14139285
CAS No.
M.F
C9H6ClN3O3
M. Wt
239.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine

Product Name

3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine

IUPAC Name

3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.61 g/mol

InChI

InChI=1S/C9H6ClN3O3/c10-5-2-1-3-7(13(14)15)9(5)6-4-8(11)16-12-6/h1-4H,11H2

InChI Key

NMYARTNSVQSUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)N)[N+](=O)[O-]

  • Reduction: The nitro group can be reduced to an amine under specific conditions, often utilizing reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon or lithium aluminum hydride.
  • Electrophilic Substitution: The isoxazole ring can engage in electrophilic substitution reactions, particularly at the 4-position, allowing for further functionalization of the compound.
  • Oxidation: The compound may also undergo oxidation reactions, where the amine group can be converted to a corresponding imine or other oxidized derivatives.

These reactions are significant for modifying the compound's structure to enhance its biological properties or to synthesize derivatives with varied functionalities.

Research indicates that 3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine exhibits notable biological activity, particularly in the context of enzyme inhibition. It has been studied for its interactions with various biological targets, including enzymes involved in metabolic pathways. The presence of the nitro group contributes to its reactivity and potential as an inhibitor, making it a candidate for further investigation in drug development.

3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine has several applications:

  • Pharmaceutical Research: Its potential as an enzyme inhibitor makes it valuable in drug discovery, particularly for conditions related to metabolic disorders.
  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex organic molecules, especially in medicinal chemistry.
  • Biological Studies: It can be utilized in studies exploring enzyme mechanisms and interactions due to its reactive functional groups.

Interaction studies have shown that 3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine can form significant interactions with various biological macromolecules. These studies often involve molecular docking simulations to predict binding affinities and modes of action against target enzymes. For instance, compounds with similar structures have demonstrated varying degrees of binding energy, indicating their potential efficacy as inhibitors.

Several compounds share structural similarities with 3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-Nitrophenyl)isoxazol-5-amineNitro group at the 4-positionDifferent reactivity profile due to nitro position
3-(3-Nitrophenyl)isoxazol-4-amineAmine group at the 4-positionAltered biological activity compared to target
3-(2-Methyl-6-nitrophenyl)isoxazolMethyl substitution on phenyl ringEnhanced solubility properties
3-(2-Chlorophenyl)isoxazolChlorine atom attached to a phenyl ringVariations in electronic effects

Uniqueness: The specific positioning of the chloro and nitro groups on the phenyl ring of 3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine influences its reactivity and biological activity distinctly compared to other similar compounds. This unique arrangement potentially enhances its ability to interact with biological targets, making it a focus of ongoing research.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

239.0097688 g/mol

Monoisotopic Mass

239.0097688 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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